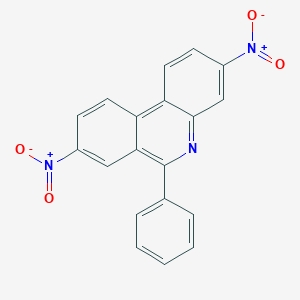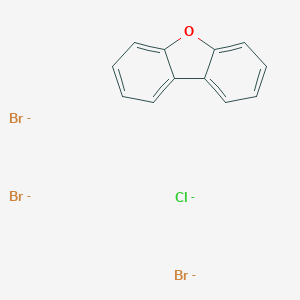
Dibenzofuran, tribromochloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran, tribromochloro- is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been found to have potential applications in various fields of research. In
Wissenschaftliche Forschungsanwendungen
Dibenzofuran, tribromochloro- has been found to have potential applications in various fields of scientific research. This compound has shown promise as a reagent for the synthesis of other compounds, as well as a potential catalyst for various chemical reactions. Additionally, dibenzofuran, tribromochloro- has been studied for its potential use in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of dibenzofuran, tribromochloro- is not fully understood. However, it is believed that this compound may act as a nucleophile in certain chemical reactions. Additionally, dibenzofuran, tribromochloro- may have the ability to form coordination complexes with metal ions, which could be useful in various catalytic reactions.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of dibenzofuran, tribromochloro-. However, studies have shown that this compound may have toxic effects on certain organisms, such as fish and microorganisms. Further research is needed to fully understand the potential effects of dibenzofuran, tribromochloro- on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dibenzofuran, tribromochloro- in lab experiments is its unique properties, which make it useful for a variety of applications. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using dibenzofuran, tribromochloro- is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on dibenzofuran, tribromochloro-. One area of interest is the development of new materials using this compound, such as polymers and coatings. Additionally, further research is needed to fully understand the mechanism of action of dibenzofuran, tribromochloro- and its potential applications in catalytic reactions. Finally, more studies are needed to determine the potential toxic effects of this compound on living organisms and the environment.
Conclusion:
Dibenzofuran, tribromochloro- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been found to have potential uses in various fields of research. While there is still much to learn about dibenzofuran, tribromochloro-, it is clear that this compound has the potential to be a valuable tool in scientific research.
Synthesemethoden
Dibenzofuran, tribromochloro- is synthesized through a specific method that involves the reaction of dibenzofuran with tribromochloromethane. This reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is a white crystalline solid that is soluble in organic solvents.
Eigenschaften
CAS-Nummer |
107227-54-3 |
|---|---|
Produktname |
Dibenzofuran, tribromochloro- |
Molekularformel |
C12H8Br3ClO-4 |
Molekulargewicht |
443.35 g/mol |
IUPAC-Name |
dibenzofuran;tribromide;chloride |
InChI |
InChI=1S/C12H8O.3BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;/h1-8H;4*1H/p-4 |
InChI-Schlüssel |
XEXMRIOGENRQQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-] |
Synonyme |
TRIBROMO-MONOCHLORODIBENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





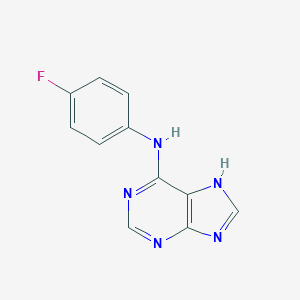

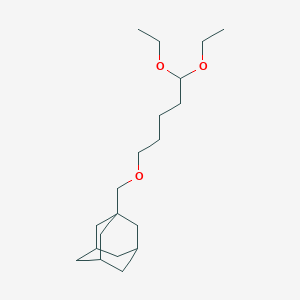
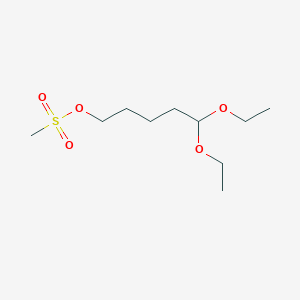
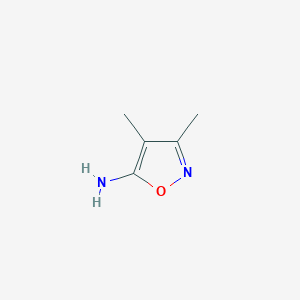
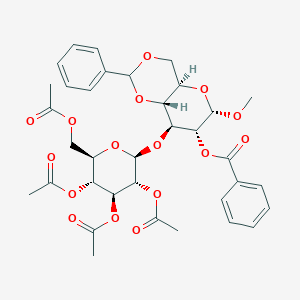
![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)




